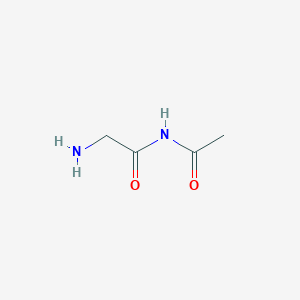

N-acetyl-2-aminoacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2O2 |

|---|---|

Molecular Weight |

116.12 g/mol |

IUPAC Name |

N-acetyl-2-aminoacetamide |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)6-4(8)2-5/h2,5H2,1H3,(H,6,7,8) |

InChI Key |

UUBCNZXOFCAIOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(=O)CN |

Origin of Product |

United States |

Historical Perspectives and Early Discoveries of N Acetyl 2 Aminoacetamide Derivatives

The scientific exploration of N-acylated amino acids dates back to the 19th century, with early studies focusing on their biological roles. For instance, the discovery of N-benzoylglycine (hippuric acid) in the 1840s was a landmark in understanding metabolic conjugation pathways. nih.gov The acetylation of amino acids, a common biological modification, led to early investigations into compounds like N-acetylglycine (aceturic acid). wikipedia.org Aceturic acid could be prepared by heating glycine (B1666218) with acetic anhydride (B1165640), a foundational reaction for N-acetylation. wikipedia.org

While specific early discovery literature for N-acetyl-2-aminoacetamide is not extensively documented, its conceptual framework lies within the broader history of peptide and amide synthesis. The development of methods to form amide bonds was crucial. Early chemical syntheses of amides often required harsh conditions, but the ongoing need for more efficient and milder techniques, especially for creating peptides and other biologically relevant molecules, drove innovation. nih.govfrontiersin.org The synthesis of N-acetylamino acids became a standard procedure, and the subsequent amidation of the carboxylic acid group to form derivatives like this compound would have followed established chemical principles.

The systematic study of acetamide (B32628) derivatives gained momentum as their diverse biological activities became apparent. For example, paracetamol, an acetamide derivative, emerged as a widely used analgesic, highlighting the therapeutic potential of this chemical class. mdpi.com This spurred broader research into the synthesis and properties of various acetamide-containing compounds, including those derived from amino acids.

Synthetic Methodologies for N Acetyl 2 Aminoacetamide and Its Derivatives

Classical Synthetic Routes for N-acetyl-2-aminoacetamide Scaffolds

The traditional synthesis of this compound structures relies on fundamental organic reactions, including amidation, acetylation, and the use of halogenated precursors. These methods are well-established for their reliability in forming the core acetamide (B32628) framework.

Amidation Reactions for Primary Amide Formation

The formation of the primary amide group (–CONH₂) is a critical step in building the this compound scaffold. This is typically achieved through amidation reactions where a carboxylic acid precursor is activated and reacted with an amine source. Common coupling agents used for this purpose include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in conjunction with N-hydroxybenzotriazole (HOBt). jst.go.jp This combination facilitates the formation of an active ester intermediate that readily reacts with an amine. jst.go.jpfishersci.it In one documented approach, a key carboxylic acid intermediate was successfully converted to various amide derivatives using this EDCI/HOBt system in N,N-dimethylformamide (DMF). jst.go.jp

Another effective method for generating primary amides involves the reaction of esters with alkali metal amidoboranes, such as sodium amidoborane (NaAB). nih.gov This reaction proceeds efficiently at room temperature and can selectively target an ester group in the presence of other functional groups like a carbon-carbon double bond. nih.gov For instance, reacting methyl benzoate (B1203000) with a slight excess of NaAB can produce benzamide (B126) in high yields (91%) after a short reaction time. nih.gov

These amidation strategies provide robust and versatile pathways to construct the primary amide portion of the target molecule, which can then undergo further functionalization.

Acetylation of Aminoacetamides

The introduction of the acetyl group onto the nitrogen of an aminoacetamide precursor is a defining step in the synthesis of this compound. This transformation is a type of N-acylation. A common method involves reacting the amino group with acetyl chloride in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct. jst.go.jp

Alternatively, acetic anhydride (B1165640) is widely used as an acetylating agent, often in the presence of a catalyst. organic-chemistry.orgresearchgate.net Various catalysts can promote this reaction under mild conditions. For example, phosphomolybdic acid (PMA) and copper(II) tetrafluoroborate (B81430) have been shown to effectively catalyze the acetylation of amines with acetic anhydride under solvent-free conditions at room temperature. organic-chemistry.org Silver triflate also serves as an efficient catalyst for this transformation. organic-chemistry.org For unprotected amino acids, which serve as precursors to aminoacetamides, acetylation can be carried out using acetic anhydride in an aqueous or acidic medium. researchgate.netgoogle.com Biocatalytic methods, utilizing enzymes such as acyltransferase from Mycobacterium smegmatis, have also been developed for the chemoselective N-acetylation of amines in aqueous systems, offering a green alternative to traditional chemical methods. unimi.it

Utilization of Halogenated Acetyl Precursors

Halogenated acetylating agents, particularly chloroacetyl chloride and bromoacetyl bromide, are highly reactive precursors used to form the acetamide linkage. mdpi.com The general strategy involves the reaction of a primary or secondary amine with a haloacetyl halide. google.com This reaction, often referred to as a Schotten-Baumann reaction, typically occurs in the presence of a base to scavenge the resulting hydrogen halide. fishersci.it

For instance, derivatives can be synthesized by reacting a suitable amine with chloroacetyl chloride in a solvent like dichloromethane (B109758) (CH₂Cl₂) at low temperatures. mdpi.comsemanticscholar.org Similarly, bromoacetyl chloride has been used to prepare bromoacetamide intermediates from an amine precursor. A patented process describes the reaction of secondary amines with 2-haloacetamides (such as 2-chloroacetamide) in various solvents to produce N-substituted 2-aminoacetamide derivatives, which are valuable intermediates. google.com This approach is fundamental in building the backbone of this compound analogues.

Advanced and Stereoselective Synthesis of this compound Analogues

Modern synthetic chemistry offers advanced tools for creating complex molecules with high precision. For this compound analogues, these include methods that control stereochemistry and techniques that use alternative energy sources to accelerate reactions and improve yields.

Enantioselective and Diastereoselective Approaches

Achieving stereocontrol is paramount when synthesizing chiral analogues. Enantioselective and diastereoselective methods use chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer.

A highly diastereoselective synthesis of a complex N-acetylated ester was achieved using multiple enantioselective double allylboration reactions to establish the stereochemistry of several 1,5-diol relationships within the molecule. nih.gov One key fragment-assembly step proceeded with a diastereomeric ratio greater than 20:1. nih.gov Another powerful strategy involves the cooperative catalysis of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This system enabled a highly enantioselective N–H insertion reaction to produce α-alkenyl α-amino acid derivatives with excellent enantioselectivity (83–98% ee). rsc.org

Rhodium-catalyzed reactions are also prominent in this area. A rhodium-catalyzed conjugate addition using a chiral BINAP ligand was employed to synthesize enantiomerically pure analogues, achieving an enantiomeric excess of at least 98%, indicating no racemization occurred during the synthesis. nih.gov Furthermore, a diastereoselective hydroalkylation of dienes catalyzed by a rhodium complex has been reported to create N-substituted quaternary carbon stereogenic centers in good yields and high diastereoselectivity (>20:1 dr). rsc.org

| Method | Catalyst/Reagent | Substrate Type | Key Transformation | Stereoselectivity | Reference |

| Asymmetric Conjugate Addition | Rh(acac)(C₂H₄)₂ / BINAP | Benzyloxyphenylboronic acid | C-C bond formation | >99% ee | nih.gov |

| N-H Insertion | Dirhodium(II) carboxylate / Chiral spiro phosphoric acid | Vinyldiazoacetate & tert-butyl carbamate | N-H insertion | 83-98% ee | rsc.org |

| Double Allylboration | Chiral allylboration reagent | Aldehydes | Fragment assembly | >20:1 dr | nih.gov |

| Hydroalkylation | Rh-catalyzed CDC | Dienes & Oxazolones | C-H activation/alkylation | >20:1 dr | rsc.org |

Microwave-Assisted and Ultrasonic Synthesis

The use of non-classical energy sources like microwave irradiation and ultrasound has become a valuable strategy in organic synthesis to accelerate reactions, increase yields, and promote green chemistry principles. semanticscholar.orgbeilstein-journals.org

Ultrasonic synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to generate localized hot spots with extremely high temperatures and pressures. orientjchem.orgmdpi.com This effect enhances mass transfer and dramatically accelerates reaction rates. mdpi.com The N-acylation of various amines has been successfully achieved with high yields (70-89%) and short reaction times (15-30 minutes) using acetic anhydride under solvent-free and catalyst-free ultrasonic irradiation. orientjchem.org The synthesis of acetamide derivatives from amines and bromo acetyl bromide has also been effectively carried out using ultrasound. mdpi.com

Microwave-assisted organic synthesis (MAOS) uses microwave energy to rapidly heat reactants, leading to a significant reduction in reaction times compared to conventional heating. This technique has been applied to the synthesis of N-substituted acetamide derivatives, often under solvent-free conditions, resulting in high yields and enhanced product purity. mdpi.commjcce.org.mk For example, a series of N-(benzo[d]thiazol-2-yl)-2-aminoacetamide derivatives were synthesized via a multi-step sequence where the final cyclization step was performed under microwave irradiation, reducing the reaction time to minutes. semanticscholar.orgresearchgate.net

| Technique | Reactants | Conditions | Key Advantages | Reference |

| Ultrasound | Amine, Acetic Anhydride | Solvent-free, Catalyst-free, 15-30 min | High yields (70-89%), Rapid, Green | orientjchem.org |

| Ultrasound | N-substituted aryl/alkyl amines, Bromo acetyl bromide | 5% Na₂CO₃ solution | Good yields, Shorter time periods | mdpi.com |

| Microwave | 2-aminobenzothiazole, Chloroacetyl chloride, etc. | Solvent, p-TSA, 350 W, 5-7 min | Rapid reaction, High yields, Greener conditions | semanticscholar.orgresearchgate.net |

| Microwave | Naphthenic acids, Amines | Solvent-free, Catalyst-free, Closed-vessel | Good to excellent yields, Efficient | mjcce.org.mk |

| Microwave | Amines, Chloroacetyl chloride | Dry CH₂Cl₂, Et₃N base | Moderate to good yields, High acceleration | mdpi.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its related structures is an area of growing interest, aimed at reducing the environmental impact of chemical processes. These principles focus on the use of environmentally benign solvents, energy-efficient reaction conditions, and the reduction of hazardous byproducts.

One notable approach involves the use of water as a solvent, which is considered an environmentally friendly alternative to traditional organic solvents. nih.gov For instance, the synthesis of N-acetylglycine, a structurally related compound, has been demonstrated in water from N-acetylglucosamine using a heterogeneous catalyst system. rsc.org This method avoids the use of environmentally unfriendly reagents typically found in methods like the Strecker reaction. rsc.org The development of organic solvent-free peptide synthesis methods, utilizing water-dispersible protected amino acids, further highlights the move towards greener aqueous-based syntheses. nih.gov

Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique. mdpi.comttwrdcs.ac.in This method can significantly accelerate reaction rates, enhance product yields, and lead to cleaner reactions, often reducing or eliminating the need for solvents. mdpi.comttwrdcs.ac.in For example, microwave irradiation has been successfully used in acetylation reactions, which are fundamental to forming the N-acetyl group in this compound. ttwrdcs.ac.in These reactions can be completed in minutes under microwave conditions compared to hours with conventional heating, while also increasing yields. ttwrdcs.ac.in

Derivatization Strategies for Functional Enhancement

Derivatization of this compound is a key strategy to enhance its functional properties and to incorporate it into larger, more complex molecules for various applications. These strategies primarily involve modifications at the N-terminal amine and the C-terminal acetamide group.

N-Acylation and C-Terminal Modifications

N-Acylation: Further acylation of the primary amine in this compound is a common strategy. This process, known as N-acylation, involves reacting the amine with an acylating agent like acetic anhydride or acetyl chloride to introduce an additional acyl group. orientjchem.org This modification can be crucial for protecting the amino group during multi-step syntheses. orientjchem.org Various catalysts, including Lewis acids like ferric chloride and zinc chloride, have been reported to facilitate N-acylation under different conditions. orientjchem.org However, there is a push towards eco-friendly, catalyst-free acylation methods. orientjchem.org N-acylation can alter the charge and stability of a molecule, which can be advantageous in mimicking native proteins and increasing their ability to enter cells. lifetein.com

C-Terminal Modifications: Modifications at the C-terminus of peptide-like structures, analogous to the acetamide end of this compound, are critical for improving biological activity and stability. frontiersin.org A common modification is C-terminal amidation, which neutralizes the negative charge of the carboxylic acid terminus in a peptide, increasing its hydrophobicity and potentially enhancing receptor binding. sigmaaldrich.comnih.gov This modification can also protect the molecule from degradation by enzymes. sigmaaldrich.com For example, in antimicrobial peptides, C-terminal modifications, such as the addition of an N-acetyl-2,3-diaminopropionic acid (Dap(Ac)) group, have been explored to improve stability, although this can sometimes decrease antibacterial efficacy. frontiersin.org The primary challenge in C-terminal modification, especially during peptide synthesis, is the risk of epimerization at the alpha-carbon, which can lead to a loss of stereochemical integrity. nih.gov

Incorporation into Heterocyclic Systems

This compound and its derivatives serve as valuable building blocks for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. ekb.egcem.com

Pyrazoles: Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are known for a wide range of biological activities. echemcom.com Derivatives of acetamide can be used to construct pyrazole (B372694) rings. For instance, an α-chloro-N-substituted acetamide can be reacted with other reagents to form a precursor that, upon reaction with hydrazine (B178648) or its derivatives, yields pyrazole compounds. echemcom.com The synthesis often involves a multi-step process, starting from a core structure which is then elaborated and finally cyclized to form the pyrazole ring. echemcom.comnih.gov

Triazoles: Triazoles, five-membered rings containing three nitrogen atoms, are another important class of heterocycles. nih.gov Acetyl derivatives can be incorporated into the synthesis of 1,2,4-triazoles. For example, an N-acyl derivative can be prepared and then reacted with thiourea, followed by a cyclization reaction to form a more complex heterocyclic system that includes an imidazole (B134444) ring fused with other structures derived from the initial triazole. chemmethod.com The synthesis of 1,2,3-triazoles often utilizes "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which is a high-yielding and regiospecific reaction. peerj.comorganic-chemistry.org

Other Heterocycles: The reactive nature of the acetamide functional group allows for its use in the synthesis of a variety of other heterocyclic systems. For example, 2-cyanoacetamide (B1669375) derivatives are versatile synthons for creating pyridines, thiazoles, and pyrimidines. ekb.eg The active methylene (B1212753) and amide groups within these structures provide multiple reactive sites for condensation and cyclization reactions. ekb.eg Microwave irradiation is often employed to accelerate the synthesis of these heterocyclic cores, aligning with green chemistry principles. cem.com

Conjugation with Biomolecules and Scaffold Integration

The ability to attach this compound to larger biomolecules or integrate it into molecular scaffolds is crucial for its application in medicinal chemistry and biotechnology. wikipedia.orgdrugdiscoverytrends.com

Conjugation with Biomolecules: Bioconjugation is the process of forming a stable covalent link between two molecules, where at least one is a biomolecule like a protein or peptide. wikipedia.org this compound derivatives can be conjugated to such molecules to modify their properties. For example, the terminal amino group can be used for attachment. Reductive amination is a common method where an aldehyde-containing molecule reacts with the amine to form an imine, which is then reduced to a stable amine linkage. nih.gov This strategy is used to attach sugars to proteins, and a similar approach could be envisioned for this compound. nih.gov Such conjugations can be used to deliver drugs to specific cells or to track cellular processes. wikipedia.orgacs.org

Scaffold Integration: In medicinal chemistry, a "scaffold" refers to the core structure of a molecule. drugdiscoverytrends.com this compound can act as a component of a larger scaffold or be attached to a pre-existing one. u-strasbg.frufrj.br The oxazolidinone ring is an example of a versatile scaffold found in many drugs, and chemists often explore modifications of such scaffolds to develop new therapeutic agents. rsc.org The integration of small, functionalized fragments like this compound can be used to modulate properties such as selectivity, toxicity, and pharmacokinetic profiles of a lead compound. u-strasbg.fr For instance, it could be incorporated into a larger molecule designed to inhibit a specific enzyme, where the acetamide moiety might interact with the active site. ufrj.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational experiments for structural assignment. The spectra provide information on the number and types of hydrogen and carbon atoms in a molecule.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The methylene protons (-CH₂-), the primary amide protons (-CONH₂), the secondary amide proton (-NH-), and the acetyl methyl protons (-CH₃) would each produce a characteristic signal. The chemical shift (δ) of these signals is influenced by the electronic environment of the protons. For instance, protons adjacent to electronegative atoms like oxygen and nitrogen are typically found further downfield.

Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, three distinct carbon signals are anticipated: the carbonyl carbon of the primary amide, the carbonyl carbon of the acetyl group, and the α-carbon of the glycine (B1666218) backbone, in addition to the methyl carbon of the acetyl group.

Predicted ¹H NMR Chemical Shifts for this compound (Note: Data are predicted based on typical chemical shift values for similar functional groups.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(O)CH₃ | ~2.0 | Singlet | 3H |

| -NHC(O)- | ~7.5-8.5 | Broad Singlet/Triplet | 1H |

| -CH₂- | ~3.8 | Doublet | 2H |

| -C(O)NH₂ | ~7.0 and ~7.4 | Broad Singlets | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data are predicted based on typical chemical shift values for similar functional groups.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C(O)CH₃ | ~23 |

| -CH₂- | ~43 |

| -NHC(O)- | ~170 |

| -C(O)NH₂ | ~175 |

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the connectivity of the molecule, multidimensional NMR techniques are employed.

Correlation Spectroscopy (COSY): This 2D NMR technique identifies protons that are coupled to each other, typically through two or three bonds. In a COSY spectrum of this compound, a cross-peak would be expected between the signal for the secondary amide proton (-NH-) and the methylene protons (-CH₂-), confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly attached proton and carbon atoms. For this compound, this would show correlations between the methyl protons and the methyl carbon, and between the methylene protons and the methylene carbon, confirming which protons are attached to which carbons.

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less sensitive than ¹H NMR due to the low natural abundance of the ¹⁵N isotope, provides direct information about the nitrogen atoms in a molecule. For this compound, there are two distinct nitrogen environments: the secondary amide nitrogen and the primary amide nitrogen. These would appear at different chemical shifts. Based on typical values, the secondary amide nitrogen is expected in the range of 110-160 ppm, while the primary amide nitrogen would be around 110-120 ppm, referenced against liquid ammonia. More sensitive, indirect detection methods like ¹H-¹⁵N HSQC are often used, which would show a correlation for each nitrogen atom connected to a proton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₈N₂O₂), the calculated molecular weight is approximately 116.12 g/mol . In an MS experiment, the molecule would be ionized, commonly forming a protonated molecule [M+H]⁺ with an m/z of approximately 117.13.

The fragmentation of this ion in the mass spectrometer provides a "fingerprint" that helps to confirm the structure. The weakest bonds, often adjacent to functional groups, are typically the first to break. Common fragmentation pathways for this compound would include:

Loss of the acetamide group.

Cleavage of the amide bonds, leading to characteristic fragment ions.

Loss of small neutral molecules like water (H₂O) or carbon monoxide (CO).

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Neutral Loss |

| 117 | [M+H]⁺ | - |

| 100 | [M+H - NH₃]⁺ | Loss of ammonia |

| 74 | [H₂NCH₂C(O)NH₃]⁺ | Loss of ketene (B1206846) (CH₂CO) |

| 57 | [CH₃CONHCH₂]⁺ | Loss of CONH₂ |

| 43 | [CH₃CO]⁺ | Acetyl cation |

High-resolution mass spectrometry measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition of the molecule and its fragments. For this compound, HRMS would be able to distinguish its molecular formula, C₄H₈N₂O₂, from other formulas with the same nominal mass. For example, the exact mass of the [M+H]⁺ ion for C₄H₈N₂O₂ is 117.0664, which HRMS can confirm, providing strong evidence for the compound's identity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a hybrid technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This method is particularly effective for distinguishing between isomers—molecules that have the same molecular formula but different structural arrangements.

For example, an isomer of this compound is 3-aminopropanamide, N-acetyl-. While both have the formula C₄H₈N₂O₂, they would likely have different retention times on an LC column due to differences in polarity and interaction with the stationary phase. Furthermore, their fragmentation patterns in the MS/MS experiment would differ due to their distinct bond connectivities, allowing for their unambiguous identification even if they are not fully separated by chromatography.

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a "fingerprint" that is highly sensitive to chemical structure, conformation, and intermolecular interactions. horiba.com These methods have been instrumental in characterizing this compound and its derivatives.

The IR spectrum of this compound, also known as glycinamide (B1583983), reveals characteristic absorption bands corresponding to its functional groups. nist.gov The NIST WebBook provides a condensed phase IR spectrum for 2-aminoacetamide (glycinamide), which is the parent compound of this compound. nist.gov Key vibrational modes include N-H stretching, C=O (amide I) stretching, and N-H bending (amide II) vibrations. horiba.comspectroscopyonline.com

In acetylated compounds, a strong peak typically appears due to the carbonyl (C=O) stretching of the acetyl group. For instance, in acetylated wood, this peak is observed around 1730 cm⁻¹. modares.ac.ir Similarly, for N-acetyl-DL-methionine, a derivative of an amino acid, the amide I band (C=O stretch) is a significant feature in its vibrational spectrum. scielo.org.mx For N-acetyl-L-cysteine, another acetylated amino acid, the amide I band is found near 1650 cm⁻¹. horiba.com

Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com The Raman spectra of proteins and related compounds, for example, show distinct bands for amide I, II, and III modes, which are sensitive to the secondary structure. horiba.comspectroscopyonline.com The amide I band, primarily due to C=O stretching, is located around 1650 cm⁻¹. The amide II band, a mix of N-H bending and C-N stretching, is near 1550 cm⁻¹, and the amide III band, with contributions from C-N stretching and N-H bending, is around 1300 cm⁻¹. horiba.com Studies on N-acetyl-L-cysteine have utilized Raman spectroscopy to investigate the behavior of its functional groups in different environments. rsc.org

The vibrational frequencies observed in the IR and Raman spectra of this compound and related compounds can be assigned to specific molecular motions. Density Functional Theory (DFT) calculations are often employed to support these assignments and provide a more detailed understanding of the vibrational modes. wu.ac.thresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound.

While a specific crystal structure for this compound was not found in the provided search results, studies on related compounds offer significant insights into the expected structural features. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamide reveals that the 2-acetylaminoacetamide moiety can adopt a linearly extended conformation. iucr.orgnih.gov In this structure, the interplanar angle between the two amide groups is a key conformational parameter. iucr.orgnih.gov

The study of different polymorphs (different crystal forms of the same compound) of N-acetyl-L-cysteine highlights the importance of intermolecular interactions, such as S-H···O and C-H···O, in determining the crystal structure. rsc.org The analysis of thiazolidine (B150603) derivatives, which also contain amide functionalities, further underscores the utility of X-ray crystallography in establishing stereochemistry and correlating it with biological activity. novapublishers.com

Advanced Spectroscopic Techniques for this compound Conformation and Dynamics

Beyond standard IR and Raman spectroscopy, a variety of advanced spectroscopic techniques can provide deeper insights into the conformation and dynamics of this compound. numberanalytics.comamr-insights.eu These methods are particularly useful for studying molecules in solution, where they can exist as an ensemble of different conformers that are rapidly interconverting.

Two-Dimensional Infrared (2D IR) Spectroscopy is a powerful technique for studying the structure and dynamics of molecules on a femtosecond timescale. psu.edu By correlating different vibrational modes, 2D IR can reveal couplings between them, which are sensitive to the molecular geometry and conformation. psu.edu For example, 2D IR studies on N-acetyl-L-prolinamide have been used to distinguish between different conformers in solution. psu.edu This technique could be applied to this compound to study the conformational equilibrium between different rotational isomers and the dynamics of hydrogen bond formation and breaking.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR techniques, provides detailed information about the connectivity and spatial arrangement of atoms in a molecule. dcu.ie Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine through-space proximities between protons, which can help to define the three-dimensional structure of this compound in solution.

Mass Spectrometry (MS) , especially when coupled with techniques like electrospray ionization (ESI), can be used to study the gas-phase structure and fragmentation of molecules. dcu.ie While primarily a tool for determining molecular weight and formula, tandem MS (MS/MS) experiments can provide structural information by analyzing the fragmentation patterns of ions. mdpi.com

Time-Resolved Spectroscopy techniques, such as time-resolved infrared (TRIR) spectroscopy, can be used to monitor the dynamic changes in molecular structure following an external perturbation, such as a laser pulse. numberanalytics.com This could be used to study the vibrational relaxation and energy transfer processes in this compound.

Two-Dimensional Ultraviolet (2DUV) Spectroscopy is an emerging technique that holds promise for studying the structure and dynamics of biomolecules. rsc.org By extending 2D spectroscopy to the ultraviolet region, it can probe electronic transitions and their couplings, providing unique structural and dynamical information. rsc.org

Overview of N Acetyl 2 Aminoacetamide Research Trajectories and Methodological Approaches

Research involving N-acetyl-2-aminoacetamide and its derivatives follows established trajectories in organic and medicinal chemistry, from synthesis and characterization to the evaluation of their properties and applications.

The synthesis of this compound itself can be achieved through straightforward methods. A common approach is the N-acetylation of glycinamide (B1583983). More complex derivatives are often synthesized through multi-step sequences. For example, the synthesis of N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives has been accomplished using the Schotten-Baumann reaction. ontosight.ai Other general methods for creating acetamide derivatives include the reaction of a primary or secondary amine with an acetylating agent like chloroacetyl chloride, followed by substitution reactions. researchgate.netarabjchem.org Modern synthetic methodologies, such as the Ugi and Passerini multi-component reactions, offer efficient pathways to generate libraries of complex amide derivatives from simple starting materials, including those based on the this compound scaffold. researchgate.net

Once synthesized, a critical step in the research process is the structural characterization of the new compounds. A standard suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule, confirming the presence of the acetyl group, the methylene (B1212753) bridge, and the amide protons. nih.govd-nb.infomdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govd-nb.info

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the functional groups present in the molecule, particularly the characteristic absorptions of the C=O (carbonyl) and N-H (amine/amide) bonds. nih.govd-nb.info

Elemental Analysis: This method provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which is used to confirm its empirical formula. nih.gov

The trajectory of research often moves from synthesis and characterization to the evaluation of the compound's properties. In chemical biology, this involves in vitro assays to test for biological activity, such as enzyme inhibition or antimicrobial effects. researchgate.net For materials science applications, techniques like X-ray diffraction, thermal analysis, and microscopy are used to study the structure and properties of the resulting polymers or coordination complexes.

Below is a table summarizing common methodological approaches in the study of this compound and its derivatives:

Mechanistic Investigations of N Acetyl 2 Aminoacetamide in Biological Systems

Interactions with Enzymes and Biomacromolecules

The structure of N-acetyl-2-aminoacetamide, featuring two amide bonds, suggests it could be a substrate or modulator for several classes of enzymes. The acetyl group and the aminoacetamide backbone present key features for molecular recognition and catalytic activity. Enzymes are highly specific catalysts, and their interaction with a ligand like this compound is governed by noncovalent forces and the precise geometry of the active site. basicmedicalkey.com

N-acetyltransferases (NATs) are a major family of phase II metabolism enzymes that catalyze the transfer of an acetyl group from the cofactor acetyl-CoA to various substrates, typically aromatic amines and hydrazines. nih.govwikipedia.org This process is crucial for the detoxification and metabolism of numerous drugs and xenobiotics. mdpi.comnih.gov Humans express two main isoforms, NAT1 and NAT2, which, despite sharing high sequence identity, exhibit different substrate specificities and tissue distribution. nih.govplos.org

The catalytic mechanism of NATs is a "ping-pong bi-bi" double-displacement reaction. wikipedia.orgnih.gov This two-step process involves:

The binding of acetyl-CoA and the subsequent acetylation of a conserved cysteine residue (Cys68) in the enzyme's active site, forming a covalent acetyl-enzyme intermediate. wikipedia.orgplos.org

The release of CoA, followed by the binding of the acetyl-acceptor substrate, which is then acetylated, regenerating the free enzyme. wikipedia.org

Given this mechanism, this compound could theoretically participate in NAT-mediated reactions in two ways: as a product of the acetylation of 2-aminoacetamide or as a donor in an acetyl-transfer reaction between arylamines, a known capability of NATs that can occur without CoA. wikipedia.org The interaction would be highly dependent on the specific isoform, as NAT1 and NAT2 have distinct substrate binding pockets. plos.org Genetic polymorphisms, particularly in NAT2, lead to "slow" and "fast" acetylator phenotypes in the human population, which could significantly alter the kinetics of any potential interaction with this compound. nih.govnih.gov

Table 1: Overview of N-Acetyltransferase (NAT) Enzymes

| Enzyme | Function | Catalytic Mechanism | Relevance to this compound |

|---|---|---|---|

| NAT1 | Acetylation of various xenobiotics; potential role in homeostasis. nih.gov | Ping-pong bi-bi reaction involving a Cys-His-Asp catalytic triad. wikipedia.orgnih.gov | Potential for metabolism or synthesis, depending on substrate specificity. |

| NAT2 | Primarily metabolizes drugs and carcinogens in the liver and gut. nih.gov | Ping-pong bi-bi reaction. wikipedia.orgnih.gov | Polymorphisms could lead to varied metabolic rates. nih.gov |

Amidohydrolases are a vast superfamily of enzymes that catalyze the hydrolysis of amide bonds. nih.govnih.gov The structure of this compound contains two such bonds, making it a potential substrate for these enzymes. Many amidohydrolases are metalloenzymes, often containing a binuclear metal center (like zinc or cobalt) in their active site, which is crucial for activating a water molecule to perform the nucleophilic attack on the amide carbonyl carbon. nih.govnih.gov

Research on enzymes like N-acetyl-L-ornithine deacetylase has shown a broad substrate specificity for N-acyl-L-amino acids, indicating that enzymes in this family could potentially process this compound. nih.gov The catalytic process often involves general acid-base catalysis facilitated by key amino acid residues at the active site. nih.gov

Cysteine hydrolases, a subset of the N-terminal nucleophile (Ntn) hydrolase superfamily, utilize a terminal cysteine residue as the primary nucleophile to cleave amide bonds. nih.gov Computational studies on conjugated bile acid hydrolase (CBAH), a prototypical cysteine Ntn-hydrolase, have elucidated a mechanism involving a chair-like transition state for amide hydrolysis. nih.gov This class of enzymes represents another potential catalytic partner for this compound, which could be recognized and cleaved through this specific mechanistic pathway.

Table 2: Hydrolase Enzymes and Potential Substrate Interaction

| Enzyme Class | Function | Key Mechanistic Feature | Potential Interaction |

|---|---|---|---|

| Amidohydrolase | Hydrolysis of amide bonds. nih.govnih.gov | Often metal-dependent (e.g., Zn²⁺). nih.gov | Cleavage of one or both amide bonds in this compound. |

| Cysteine Hydrolase (Ntn) | Amide bond cleavage. nih.gov | Use of an N-terminal cysteine as the nucleophile. nih.gov | Hydrolysis via a specific chair-like transition state. nih.gov |

Insights into the potential coordination chemistry of this compound with metalloenzymes can be drawn from studies on synthetic models of enzyme active sites. Research on nickel-containing enzymes like acetyl-CoA synthase (ACS) and nickel superoxide (B77818) dismutase (Ni-SOD) has utilized ligands with structural similarities to this compound. nih.govnih.gov

Specifically, a complex named N-(2''-mercaptoethyl)-2-((2'-mercaptoethyl)amino)acetamide was used to create a model of the Ni(II) active site in Ni-SOD. nih.govresearchgate.net This model complex features a mixed amine/amidate coordination environment around the nickel ion, which contrasts with the bisamidate environment found in models for the distal nickel site of ACS. nih.gov The study revealed that this single amine vs. amidate difference significantly alters the chemical properties of the nickel center. The mixed amine/amidate complex, which is more analogous to a potential complex with this compound, was found to be more stable and less reactive towards oxygen than the bisamidate version. nih.gov These findings demonstrate that the acetamide (B32628) group can act as a ligand, and its coordination within a metal center profoundly influences the center's electronic properties and reactivity, providing a framework for how this compound might interact with the active sites of metalloenzymes. nih.govnih.gov

Table 3: Comparison of Ni(II) Complex Models for ACS and Ni-SOD

| Complex Type | Ligand Environment | Key Property | Relevance |

|---|---|---|---|

| Bisamidate Model (for ACS) | Bisthiolate-bisamidate ligation. nih.gov | More negative oxidation potential; highly reactive with O₂. nih.gov | Shows how a bisamidate structure influences the Ni(II) center. |

| Mixed Amine/Amidate Model (for Ni-SOD) | Bisthiolate-amine/amidate ligation (features an acetamide). nih.gov | Monomeric and stable in air. nih.gov | Provides a direct model for how an acetamide moiety can coordinate with and stabilize a metal ion. |

Beyond specific enzyme families, the interaction of this compound would follow general principles of enzyme catalysis. This includes the initial formation of a noncovalent enzyme-substrate complex, where the molecule fits into a binding pocket. basicmedicalkey.com The efficiency of any subsequent catalysis is determined by the enzyme's ability to stabilize the reaction's transition state. basicmedicalkey.com

Enzymes employ several chemical mechanisms to achieve this, including:

Covalent Catalysis: Formation of a temporary covalent bond between the enzyme and the substrate. basicmedicalkey.comnumberanalytics.com

Acid-Base Catalysis: Transfer of protons to or from the substrate, often involving amino acid residues like histidine. numberanalytics.com

Metal-Ion Catalysis: Use of metal ions to orient the substrate or mediate redox reactions. numberanalytics.com

Furthermore, enzymes like cytochrome P450s are known to catalyze a vast range of reactions, including the formation of C-N bonds. acs.org Mechanistic studies on these enzymes could provide clues about the potential biosynthetic pathways or metabolic breakdown of compounds like this compound. acs.orgacs.org

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that control cellular processes. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a primary regulator of inflammation, immune responses, and cell survival. creative-diagnostics.comabcam.com

The NF-κB signaling pathway is typically kept in an inactive state by inhibitor of κB (IκB) proteins, which sequester NF-κB dimers (most commonly p50/p65) in the cytoplasm. abcam.com Upon stimulation by signals like inflammatory cytokines or oxidative stress, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. abcam.comfrontiersin.org This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes, including those for pro-inflammatory proteins. creative-diagnostics.comabcam.com

There is evidence that the NF-κB pathway can be modulated by antioxidants. creative-diagnostics.com For example, N-acetylcysteine (NAC), a well-known antioxidant and precursor to the cellular antioxidant glutathione (B108866), has been shown to inhibit NF-κB activation. creative-diagnostics.com This inhibition can occur by neutralizing reactive oxygen species (ROS) that act as signaling molecules to activate the pathway. Given that this compound shares the N-acetyl group with NAC, it is plausible that it could exert similar antioxidant or modulatory effects on the NF-κB pathway. The methyl group and N-acetyl group of some molecules have been noted to have a synergistic effect in radical trapping. nih.gov Investigations would be needed to determine if this compound possesses antioxidant properties and if it can influence the phosphorylation of IκBα or the nuclear translocation of the p65 subunit, thereby modulating NF-κB-dependent gene expression.

Effects on MAP Kinase (MAPK) and PI3K/Akt Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are crucial intracellular cascades that regulate a multitude of cellular processes, including proliferation, survival, differentiation, and apoptosis. nsibayak.com These pathways are often deregulated in various diseases. The MAPK cascade, which includes key kinases like ERK, JNK, and p38 MAPK, responds to a wide array of extracellular stimuli to control gene expression and cell fate. The PI3K/Akt pathway is central to promoting cell survival and growth, often by inhibiting apoptotic processes.

Direct experimental evidence detailing the specific effects of this compound on the MAPK and PI3K/Akt signaling pathways is not extensively documented in the current scientific literature. However, the modulation of these pathways is a common mechanism of action for many small molecule compounds. Studies on other molecules show that inhibition of these pathways can sensitize cells to other therapeutic agents or induce apoptosis. For instance, inhibitors of the PI3K/Akt and MAPK pathways have been shown to reverse drug resistance in certain cancer cell lines. The integration and synergism between the Akt and MAPK pathways are often essential for cell growth and survival, suggesting that targeting both can be an effective strategy. Future research would be necessary to determine if this compound interacts with any components of these critical signaling networks.

Regulation of Apoptosis-Related Signaling Cascades

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis and the removal of damaged or unwanted cells. It is executed through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which are the ultimate effectors of cell death. The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate, primarily by controlling mitochondrial outer membrane permeabilization.

The specific role of this compound in the regulation of apoptosis-related signaling cascades has not been characterized. The general mechanisms of apoptosis involve complex protein-protein interactions and enzymatic activations. Small molecules can influence these cascades at various points, for example, by mimicking or disrupting BH3 domain interactions, modulating caspase activity, or affecting the expression levels of regulatory proteins like p53. Whether this compound possesses the ability to interact with key apoptotic regulators such as Bcl-2 family proteins or caspases remains a subject for empirical investigation.

Other Receptor-Mediated Signaling Events

Receptor-mediated signaling is fundamental to how cells perceive and respond to their environment. This can involve transmembrane receptors that bind to extracellular ligands, leading to intracellular signaling cascades, or receptors that facilitate the transport of molecules into the cell. These events govern nearly every aspect of cell biology. For instance, various nanoparticles and biological drugs are designed to target specific receptors, such as the transferrin receptor or low-density lipoprotein receptor (LRP), to gain entry across cellular barriers like the blood-brain barrier through a process called receptor-mediated transcytosis.

Currently, there is no specific information available from the reviewed literature that identifies or describes any receptor-mediated signaling events directly modulated by this compound. The ability of a small molecule to trigger such events depends on its capacity to bind with sufficient affinity and specificity to a receptor protein. Determining if this compound has any such targets would require extensive screening and binding assays.

Biochemical Metabolism and Biotransformation Pathways

The metabolism of small molecules in biological systems involves a series of biochemical reactions, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. These processes modify the chemical structure of a compound to facilitate its elimination from the body.

Enzymatic Acetylation and Deacetylation Processes

Acetylation and deacetylation are common reversible post-translational modifications and metabolic reactions that affect a wide range of proteins and xenobiotics. Acetylation involves the transfer of an acetyl group from a donor molecule like acetyl-coenzyme A (acetyl-CoA) to a substrate, a reaction catalyzed by acetyltransferases. Deacetylation, the reverse reaction, is catalyzed by deacetylases.

This compound, by its nature, is an acetylated compound. Therefore, it could potentially be a substrate for deacetylase enzymes, which would hydrolyze the acetyl group from the nitrogen atom. In mammals, these enzymes include the zinc-dependent histone deacetylases (HDACs) and the NAD+-dependent sirtuins, which are collectively known as lysine (B10760008) deacetylases (KDACs). While primarily known for their role in gene regulation via histone modification, these enzymes can also act on non-histone proteins and other small molecules.

Conversely, the formation of this compound from a precursor like 2-aminoacetamide would be an acetylation event. This reaction could be catalyzed by N-acetyltransferases (NATs), a family of cytosolic enzymes involved in the metabolism of various drugs and carcinogens containing aromatic amine or hydrazine (B178648) groups.

Table 1: Major Enzyme Families in Acetylation and Deacetylation

| Enzyme Family | General Function | Potential Role for this compound |

|---|---|---|

| N-Acetyltransferases (NATs) | Catalyze the transfer of an acetyl group from acetyl-CoA to amine groups of substrates. | Potential formation of this compound from its 2-aminoacetamide precursor. |

| Lysine Deacetylases (KDACs/HDACs) | Catalyze the removal of acetyl groups from lysine residues on proteins and other molecules. | Potential deacetylation of this compound to yield 2-aminoacetamide and acetate. |

| Sirtuins (SIRTs) | A class of NAD+-dependent deacetylases involved in metabolism and stress responses. | Potential deacetylation of this compound. |

This table presents plausible enzymatic interactions based on general biochemical principles, as direct studies on this compound were not found.

Non-Enzymatic Conjugation and Metabolism

In addition to enzyme-catalyzed reactions, molecules can undergo non-enzymatic transformations within the body. These reactions are often driven by the presence of reactive metabolites and changes in physiological conditions. A significant pathway for the detoxification of xenobiotics is conjugation with the tripeptide glutathione (GSH), which can occur both enzymatically and non-enzymatically. Non-enzymatic conjugation typically happens when a compound is highly electrophilic, allowing it to react directly with the nucleophilic thiol group of GSH.

Furthermore, non-enzymatic formation of N-acylated amino acid conjugates has been proposed to occur, particularly under conditions of metabolic stress where keto acids may accumulate. These reactions can be influenced by factors such as pH. Given its structure as an acetylated amino acid amide, it is conceivable that this compound could participate in or be formed through non-enzymatic pathways, although specific reactions have not been reported.

Metabolomic Profiling of this compound Derivatives

Metabolomics is a powerful analytical approach used to identify and quantify the complete set of small-molecule metabolites in a biological sample. This technique provides a functional readout of the cellular state and is widely used to understand the metabolic fate of xenobiotics and to identify biomarkers of drug effects. A typical metabolomics workflow involves sample analysis using high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC), followed by advanced data analysis to identify metabolites that are altered upon exposure to a compound.

A specific metabolomic profile for this compound and its derivatives is not available in the reviewed literature. A metabolomic investigation would be the definitive method to elucidate its biotransformation pathways in a biological system. Such a study would aim to detect the parent compound and identify potential derivatives formed through various metabolic reactions.

Table 2: Hypothetical Metabolites of this compound Detectable by Metabolomics

| Putative Metabolite | Potential Metabolic Pathway |

|---|---|

| 2-Aminoacetamide | Deacetylation |

| This compound-glucuronide | Glucuronidation (Phase II Conjugation) |

| This compound-sulfate | Sulfation (Phase II Conjugation) |

This table is illustrative, showing the types of derivatives that a metabolomics study could potentially identify. It is not based on experimental data for this compound.

Computational and Theoretical Studies of N Acetyl 2 Aminoacetamide

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of N-acetyl-2-aminoacetamide. nih.govrsc.org These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's properties. scielo.org.mx

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory that help in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's stability and reactivity. nih.govwuxibiology.com A smaller gap generally suggests higher reactivity. wuxibiology.com For derivatives of acetamide (B32628), these calculations help in predicting their electronic and potential biological activities. researchgate.net

The electronic properties of similar acetamide derivatives have been studied using DFT. For instance, in a study on N-Acetyl-DL-methionine, a related compound, the HOMO-LUMO energy values and energy gap were calculated to understand its electronic properties. scielo.org.mx This analysis provides a basis for understanding how this compound might behave electronically.

Table 1: Frontier Molecular Orbital Properties of an Acetamide Derivative

| Property | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| Note: Specific values for this compound are not available in the provided search results. The table is a template based on analyses of similar compounds. scielo.org.mx |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. uni-muenchen.de It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with biological receptors. uni-muenchen.deresearchgate.net The MEP map uses a color-coded scheme where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles). researchgate.net Green and yellow areas represent regions with near-zero potential. researchgate.net In studies of related N-acetyl derivatives, MEP diagrams have been used to identify potential sites for interaction. researchgate.net For this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as likely sites for hydrogen bonding and other electrostatic interactions. researchgate.netrsc.org

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. smolecule.comnih.gov This method is extensively used in drug discovery to predict the binding affinity and mode of action of a small molecule, like this compound, with a protein target. nih.govijper.orggranthaalayahpublication.org

Binding Affinity Predictions and Pose Analysis

Docking studies provide a binding affinity score, often expressed in kcal/mol, which estimates the strength of the interaction between the ligand and the protein. ijper.org A lower binding energy generally indicates a more stable complex. granthaalayahpublication.orgsemanticscholar.org The analysis of the docked pose reveals the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For various acetamide derivatives, molecular docking has been successfully employed to predict their binding affinities with different protein targets. ijper.orgtandfonline.com For example, studies on N-phenyl-2-(phenyl-amino) acetamide derivatives showed good binding affinity to the Factor VIIa receptor. ijper.org

Table 2: Example of Molecular Docking Results for Acetamide Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) |

| 2-amino-N-(nitrophenyl)acetamide | COX2 (1CVU) | -5.8 |

| 2-amino-N-(6-methylpyridin-2-yl) acetamide | COX2 (1CVU) | -6.2 |

| N,N'-(1,4-phenylene)bis-(2-aminoacetamide) | COX2 (1CVU) | -7.2 |

| N,N'-(6-chloropyrimidine-2,4-diyl)bis-(2-aminoacetamide) | COX2 (1CVU) | -7.4 |

| 2,4-(diamino-N'N-6-hydroxypyrimidyl)acetamide | COX2 (1CVU) | -7.6 |

| Source: Data from studies on similar acetamide derivatives. granthaalayahpublication.orgsemanticscholar.org |

Target Identification and Specificity Prediction

Computational methods can also be used for target identification, which involves finding the most likely biological targets of a given compound. frontiersin.orgresearchgate.net By docking this compound against a panel of different proteins, it is possible to predict its potential targets and its specificity. This approach helps in understanding the compound's potential therapeutic applications and possible off-target effects. researchgate.net Techniques like compound-centric chemical proteomics and activity-based protein profiling are experimental methods that complement these computational predictions. frontiersin.orgmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the conformational changes and dynamics of a molecule over time. bonvinlab.orgmpg.de This technique is crucial for understanding how a ligand like this compound adapts its shape to fit into a protein's binding site and how its conformation changes in a biological environment. nih.govuq.edu.au MD simulations can reveal the stability of the ligand-protein complex and the key residues involved in maintaining the binding. nih.govmdpi.com The study of conformational analysis helps in understanding the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgscribd.com

For related molecules, MD simulations have been used to explore conformational space and the impact of modifications on structure and dynamics. nih.govconicet.gov.ar These simulations can run for nanoseconds to microseconds to capture biologically relevant motions. mpg.de The resulting trajectories are analyzed to understand the flexibility of the molecule and the stability of its interactions. nih.gov

Protein-Ligand Complex Stability and Dynamics

The stability of a complex formed between a protein and a ligand is fundamental to its biological function. Molecular dynamics (MD) simulations are a powerful computational tool used to assess this stability and observe the dynamic behavior of the complex over time. ambeed.com These simulations model the movements and interactions of atoms, providing insights into how a ligand like this compound might bind to a protein and the durability of that interaction.

Key metrics are analyzed from MD trajectories to quantify stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A stable, low-fluctuation RMSD value suggests the complex is not undergoing major conformational changes and the ligand remains securely in the binding pocket. polito.it

Root Mean Square Fluctuation (RMSF): This metric assesses the fluctuation of individual amino acid residues within the protein. Higher RMSF values can indicate flexible regions, while residues in the binding pocket that interact with the ligand often show reduced fluctuation upon stable binding. vulcanchem.com

Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the free energy of binding for the protein-ligand complex. A more negative binding free energy generally indicates a more stable and favorable interaction. ambeed.com

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein throughout the simulation is a strong indicator of a stable interaction. High-occupancy hydrogen bonds are critical for anchoring the ligand in its binding site. polito.it

While these are standard analyses, specific MD studies detailing the binding of this compound to a particular protein target are not prominent in the surveyed literature. However, the principles remain applicable for any potential interaction it might have.

Table 1: Illustrative Molecular Dynamics Simulation Metrics for a Hypothetical Protein-Ligand Complex This table is a generalized example of typical data obtained from MD simulations and does not represent specific experimental results for this compound.

| Metric | Typical Value Range for Stable Complex | Interpretation |

|---|---|---|

| Protein Backbone RMSD | 1-3 Å | Indicates the overall structural stability of the protein during the simulation. |

| Ligand RMSD | < 2 Å | Shows the ligand maintains a stable binding pose within the active site. |

| Binding Free Energy (MM-GBSA) | -50 to -100 kcal/mol | A highly negative value suggests strong, favorable binding. |

| Key Hydrogen Bonds | > 70% occupancy | Indicates persistent and strong directional interactions stabilizing the complex. |

Solvent Effects and Conformational Ensembles

The surrounding solvent, typically water in biological systems, profoundly influences a molecule's structure and energy. scirp.org Computational studies on this compound often use it as a model for the peptide backbone to investigate these solvent effects. mdpi.comuni-regensburg.de

Research has focused on its thermodynamic properties, such as heat capacity and phase behavior, to build reliable data for understanding solute-solvent interactions. mdpi.comresearchgate.net Such experimental data helps in refining the force fields used in computational simulations. For instance, MD simulations have been used to study the N-acetyl glycinamide (B1583983) series (NAGxA) to computationally reconstruct how osmolytes (like sucrose (B13894) or sorbitol) interact with the peptide backbone and side chains, which is crucial for understanding protein stability. researchgate.netresearchgate.net These studies analyze Kirkwood-Buff integrals, which quantify the affinity between different components in a solution. researchgate.net

The conformational landscape of a molecule describes the different spatial arrangements (conformers) it can adopt. For this compound, a key aspect is the equilibrium between its cis and trans peptide bond conformations. A computational study analyzing the deprotonation of its α-carbon found that this process is influenced by both N-alkylation and the conformation of the adjacent peptide bond, highlighting the interplay between structure and chemical reactivity. Solvation generally stabilizes molecular conformations, leading to smaller energy differences between various conformers in solution compared to the gas phase. scirp.org

Table 2: Summary of Conformational and Thermodynamic Studies on this compound

| Study Type | Finding | Significance |

|---|---|---|

| Thermodynamic Measurement | Detailed heat capacity and phase behavior data has been established. mdpi.com | Provides benchmark experimental data for validating and improving computational models (force fields). |

| Molecular Dynamics (MD) | Used as a model (NAGxA series) to calculate the interaction parameters between peptide backbones and solvent/osmolytes. researchgate.net | Helps elucidate the molecular basis of protein stabilization and denaturation by co-solvents. |

| Quantum Mechanics | The energy barrier for removing the α-proton is affected by the cis/trans conformation of the amide bond. | Demonstrates the link between conformational preference and chemical reactivity. |

Structure-Based Design and De Novo Design Strategies

Structure-based drug design and de novo design are computational methods aimed at creating novel molecules with high affinity and specificity for a biological target.

Structure-Based Design utilizes the known three-dimensional structure of a target protein to design or modify a ligand that can fit perfectly into its binding site, much like designing a key for a specific lock. frontiersin.org

De Novo Design algorithms build new molecules from scratch, either by linking small chemical fragments together or by "growing" a molecule atom-by-atom within the protein's active site. cnjournals.comfrontiersin.org The goal is to generate novel chemical structures that are complementary in shape and chemical properties to the target. cnjournals.com

As a small, simple molecule containing a peptide bond and amide groups, this compound represents a fundamental building block or fragment. In theory, it could be used in fragment-based design, where such small pieces are docked into a protein's active site to identify key interaction points, which are then elaborated or linked to create a more potent lead compound. However, a review of the literature does not show specific examples where this compound has been explicitly used as a scaffold or starting point in published structure-based or de novo design campaigns.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique within this field. qsardb.org QSAR aims to build a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov This is achieved by calculating numerical values, known as molecular descriptors, that encode a molecule's physicochemical properties. These descriptors are then used as variables in statistical or machine learning models to predict the activity of new, untested compounds. nih.gov

Table 3: Selected Molecular Descriptors for this compound Data computed via PubChem. nih.gov

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 116.12 g/mol | The mass of one mole of the compound. |

| XLogP3 | -1.8 | A measure of lipophilicity; a negative value indicates it is hydrophilic (water-loving). |

| Hydrogen Bond Donor Count | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O) that can be donated. |

| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N, O) that can accept a hydrogen bond. |

| Rotatable Bond Count | 2 | The number of bonds that can rotate freely, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 72.2 Ų | The surface area contributed by polar atoms; related to transport properties. |

Structure Activity Relationship Sar Studies of N Acetyl 2 Aminoacetamide Derivatives

Correlating Structural Modifications with Biological Activitiesbenchchem.comresearchgate.netnih.gov

The biological activity of N-acetyl-2-aminoacetamide derivatives can be significantly altered by modifying their chemical structure. These modifications can range from simple substituent changes to more complex stereochemical alterations, each providing valuable insights into the molecule's interaction with its biological target.

Impact of Substituent Effects on Activity Profilesbenchchem.com

The nature and position of substituents on the this compound scaffold play a critical role in determining the biological activity of the resulting derivatives. The addition of different chemical groups can influence factors such as a compound's polarity, size, and electronic properties, which in turn affect its ability to bind to its target and elicit a biological response.

For instance, in a series of N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, the substituent on the terminal aryl unit was found to have a marked effect on anticonvulsant activity. acs.org Compounds featuring polar, aprotic substituents such as fluoro, chloro, bromo, trifluoromethyl, and trifluoromethoxy groups exhibited the most potent anticonvulsant effects. acs.org This suggests that electron-withdrawing groups in this position enhance the desired biological activity.

Similarly, in the realm of anticancer research, modifications to the this compound scaffold have yielded compounds with promising activity. For example, in a series of 2-aminothiazole (B372263) derivatives, the presence of a morpholino or N-phenylpiperazino group at the 2-aminoacetamide position was crucial for activity against the MOLT-4 leukemia cell line. nih.gov Notably, the N-phenylpiperazino derivative demonstrated greater potency. nih.gov

The introduction of different aryl groups to the acetamide (B32628) moiety of 2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives also significantly influenced their cytotoxic activity against human lung (A-549) and breast (MCF-7) cancer cell lines. arabjchem.org For example, a derivative with a naphthalen-2-amino acetamide moiety showed potent activity, while one with a 4-(ethoxycarbonyl)phenylamino acetamide group displayed varied efficacy against the two cell lines. arabjchem.org

These examples underscore the principle that even minor changes to the substituents on the this compound core can lead to substantial differences in biological activity, providing a roadmap for the rational design of new therapeutic agents.

Table 1: Impact of Aryl Substituents on the Anticancer Activity of (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide Derivatives

| Compound ID | Aryl Substituent at Acetamide Moiety | IC50 (µM) against A-549 cells | IC50 (µM) against MCF-7 cells |

| 6j | naphthalen-2-amino | 7.67 | 9.53 |

| 8a | phenylacetamido | 11.43 | 13.34 |

| 6h | 4-(ethoxycarbonyl)phenylamino | 13.00 | 27.49 |

Data sourced from a study on bioactive fluorene (B118485) derivatives. arabjchem.org

Stereochemical Influence on Biological Potencyresearchgate.net

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can have a profound impact on its biological activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact differently with different stereoisomers of a drug molecule.

In the context of this compound derivatives, the stereochemistry at chiral centers can be a critical determinant of potency. For example, in a study of α-amino amide derivatives as potential histone deacetylase 6 (HDAC6) inhibitors, a significant difference in activity was observed between two stereoisomers. researchgate.net Compound 7a and its stereoisomer 13a exhibited markedly different potencies against Hela cells, with IC50 values of 0.31 µM and 5.19 µM, respectively. researchgate.net This highlights the importance of a specific stereochemical configuration for optimal interaction with the HDAC6 enzyme. researchgate.net

The synthesis of RER tripeptide analogues, which mimic the stereochemical properties of the original peptide, further illustrates this point. researchgate.net These analogues were designed to have oppositely charged residues and bioisosteric substitutions of amino acid residues, demonstrating how mimicking the three-dimensional structure is crucial for retaining biological function. researchgate.net

These findings underscore that a deep understanding of the stereochemical requirements of a biological target is essential for the design of potent and selective this compound-based therapeutics.

Identification of Pharmacophore Features and Key Interaction Sitesresearchgate.netnih.gov

A pharmacophore is an abstract description of the molecular features that are necessary for a drug to recognize and bind to its biological target. Identifying these features and the key interaction sites within the target is a crucial step in the drug discovery process.

For this compound derivatives, pharmacophore modeling has been used to identify the essential structural elements for various biological activities. For instance, in the development of SARS-CoV-2 main protease inhibitors, a pharmacophore model for 2-phenoxyacetamide (B1293517) derivatives identified hydrogen bond acceptors (HBA) and hydrophobic (H) features as being crucial for activity. researchgate.net

Similarly, a pharmacophore model for quinazolinone-based EGFR inhibitors revealed that one hydrogen bond acceptor and two aromatic ring features were important for their cytotoxic activity. cu.edu.eg This model was validated by the small differences between the predicted and experimental IC50 values. cu.edu.eg

Molecular docking studies can further elucidate the key interaction sites. In the case of α-amino amide derivatives as HDAC6 inhibitors, docking studies revealed that the α-amino amide moiety coordinates with the zinc ion in the active site of the enzyme in a bidentate chelate manner. researchgate.net This interaction, along with hydrogen bonds to specific amino acid residues, is thought to be crucial for the compound's inhibitory activity. researchgate.net

For anticonvulsant N-(biphenyl-4'-yl)methyl (R)-2-acetamido-3-methoxypropionamides, it is believed that these compounds interact with voltage-gated sodium channels. acs.org The specific interactions likely involve the various substituted aryl units of the molecules. acs.org

The identification of these pharmacophoric features and key interaction sites provides a blueprint for the design of new this compound derivatives with improved affinity and selectivity for their targets.

Optimization of this compound Scaffolds for Enhanced Specificity

Once the initial structure-activity relationships and pharmacophore features have been established, the focus shifts to optimizing the this compound scaffold to enhance its specificity for the desired biological target. This process often involves iterative cycles of design, synthesis, and biological testing.

One strategy for optimization is to introduce modifications that improve the compound's fit within the target's binding site while reducing interactions with off-target molecules. For example, in the development of peroxisome proliferator-activated receptor (PPAR) α/γ dual agonists, the 1,3,4-oxadiazole (B1194373) ring of an initial lead compound was replaced with an amide group to improve stability. jst.go.jp Further optimization by introducing a methyl group at the 4-position of the lipophilic tail led to a compound with good activity and selectivity for PPARα over PPARγ. jst.go.jp

Another approach is to conjugate the this compound scaffold with other molecular fragments to improve selectivity. units.it For instance, to enhance the selectivity of a partially selective deubiquitinase inhibitor, the inhibitor scaffold was functionalized with different amino acids. units.it

The synthesis of a broad range of analogues with diverse structural modifications is a key strategy for optimizing the scaffold. acs.org This allows for a comprehensive exploration of the chemical space around the initial lead compound, increasing the chances of identifying derivatives with improved specificity and potency.

Through these and other optimization strategies, the this compound scaffold can be fine-tuned to produce highly specific and effective therapeutic agents for a wide range of diseases.

Emerging Research Avenues and Future Perspectives in N Acetyl 2 Aminoacetamide Research

Integration with Systems Biology and Multi-Omics Approaches

The evolution of systems biology and multi-omics technologies offers a holistic framework to unravel the complex mechanisms of action of N-acetyl-2-aminoacetamide and its derivatives. frontiersin.orgmetwarebio.com These approaches facilitate the integration of data from various biological levels, including genomics, transcriptomics, proteomics, and metabolomics, to construct a comprehensive map of the molecular pathways influenced by these compounds. frontiersin.orgmetwarebio.commdpi.com